molecular formula C11H18N4O3S2 B2515624 Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 866042-05-9

Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B2515624
CAS No.: 866042-05-9
M. Wt: 318.41
InChI Key: WFTXOCGOMHNWKU-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves multiple steps. One common synthetic route includes the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can be compared with other thiadiazole derivatives, such as:

    2-Amino-5-ethyl-1,3,4-thiadiazole: This compound has a similar core structure but lacks the ester and amide functional groups.

    2-[(5-{[(methylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate: This derivative has a methyl group instead of a butyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[5-(butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S2/c1-3-5-6-12-9(17)13-10-14-15-11(20-10)19-7-8(16)18-4-2/h3-7H2,1-2H3,(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTXOCGOMHNWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=NN=C(S1)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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